2-(benzyloxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
2-(benzyloxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is an organic compound with a complex structure that includes a benzyloxy group, a nitrothiophene moiety, and a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the reaction of benzyloxybenzohydrazide with 4-nitrothiophene-2-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(benzyloxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzyloxy and benzohydrazide moieties can interact with various enzymes or receptors. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)ethyl 4-methylbenzenesulfonate
- 1-(benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene
- 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride
Uniqueness
2-(benzyloxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the nitrothiophene moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H15N3O4S/c23-19(21-20-11-16-10-15(13-27-16)22(24)25)17-8-4-5-9-18(17)26-12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,23)/b20-11+ |
InChI Key |
SLVYYCDBHGFYEZ-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC(=CS3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC(=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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